Introduction: A Potent Derivative of a Natural Phytoalexin
Introduction: A Potent Derivative of a Natural Phytoalexin
An In-Depth Technical Guide to 5-Bromo Brassinin: Structure, Properties, and Therapeutic Potential
In the field of oncology and drug development, there is a continuous search for novel compounds that can overcome the limitations of current therapies. Natural products and their synthetic derivatives have long been a fertile source of such innovation. 5-Bromo Brassinin is a synthetic derivative of brassinin, a phytoalexin naturally produced by cruciferous vegetables in response to stressors.[1][2] While brassinin itself exhibits noteworthy chemopreventive properties, the strategic addition of a bromine atom to the 5-position of its indole nucleus significantly enhances its biological activity and pharmacological profile.[2][3]
This guide provides a comprehensive technical overview of 5-Bromo Brassinin, designed for researchers, scientists, and drug development professionals. We will delve into its chemical structure and properties, synthesis, mechanism of action as a potent immunomodulatory agent, and its promising applications in cancer therapy.
Physicochemical Properties and Characterization
The precise characterization of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile.
Core Properties of 5-Bromo Brassinin
| Property | Value | Source(s) |
| IUPAC Name | N-[(5-Bromo-1H-indol-3-yl)methyl]carbamodithioic acid methyl ester | [4] |
| CAS Number | 1076199-55-7 | [4][5][6] |
| Molecular Formula | C₁₁H₁₁BrN₂S₂ | [4][5][6] |
| Molecular Weight | 315.25 g/mol | [5][6][7] |
| Appearance | Off-white to light yellow crystalline solid (inferred) | [8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and Ethanol (inferred from parent structures) | [8] |
| Storage | Store at 4°C for long-term stability | [4] |
Structural Elucidation
The definitive structure of 5-Bromo Brassinin is confirmed through a combination of spectroscopic techniques. While specific spectral data is proprietary to manufacturers, standard characterization would involve:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the proton and carbon skeleton of the molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed to confirm connectivity and establish the precise location of the bromine atom on the indole ring.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass, verifying the molecular formula C₁₁H₁₁BrN₂S₂.
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Infrared (IR) Spectroscopy: This technique helps identify key functional groups, such as the N-H stretch of the indole and the C=S bond of the dithiocarbamate group.
Chemical Structure of 5-Bromo Brassinin
The structure of 5-Bromo Brassinin features an indole core, which is a privileged scaffold in medicinal chemistry, functionalized at the 3-position with a methylcarbamodithioate side chain. The key modification from its parent compound is the bromine atom at the 5-position.
Caption: Chemical structure of 5-Bromo Brassinin (C₁₁H₁₁BrN₂S₂).
Chemical Synthesis
5-Bromo Brassinin is produced synthetically. The synthesis of 5-bromo indole derivatives typically involves direct bromination of the indole core, followed by the installation of the side chain. The bromination step is critical, as the regioselectivity must be controlled to favor substitution at the C-5 position.
Exemplary Synthetic Protocol
This protocol is a representative methodology based on established organic chemistry principles for similar structures.[3][10]
Step 1: N-Protection of Indole-3-carboxaldehyde
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Rationale: The indole nitrogen is nucleophilic and can interfere with subsequent reactions. Protecting it, for example as a Boc-carbamate, ensures that reactions occur at the desired positions.
-
Dissolve indole-3-carboxaldehyde in a suitable aprotic solvent (e.g., Dichloromethane).
-
Add Di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction and purify the product, N-Boc-indole-3-carboxaldehyde, by column chromatography.
Step 2: Bromination at the C-5 Position
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Rationale: Electrophilic aromatic substitution on the protected indole is required. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation.
-
Dissolve the N-protected intermediate in a solvent such as Dichloromethane or Acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise, maintaining the low temperature.
-
Allow the reaction to proceed to completion (monitored by TLC).
-
Purify the resulting 5-bromo-N-Boc-indole-3-carboxaldehyde.
Step 3: Reductive Amination to Form the Amine
-
Rationale: The aldehyde must be converted to a primary amine to connect the dithiocarbamate side chain.
-
Dissolve the 5-bromo intermediate in Methanol.
-
Add ammonium acetate and a reducing agent, such as sodium cyanoborohydride (NaBH₃CN).
-
Stir at room temperature until the aldehyde is fully converted to the amine.
-
Isolate the crude amine, which is often labile and used directly in the next step.
Step 4: Formation of the Dithiocarbamate
-
Rationale: This step constructs the key S-methyl dithiocarbamate toxophore.
-
Dissolve the crude amine from the previous step in a solvent mixture (e.g., Methanol/Dichloromethane).
-
Add carbon disulfide (CS₂) and a base (e.g., Triethylamine).
-
After stirring, add methyl iodide (CH₃I) to methylate the thiol intermediate.
-
Stir until the reaction is complete.
Step 5: Deprotection
-
Rationale: The final step is to remove the Boc protecting group from the indole nitrogen.
-
Treat the product from Step 4 with a strong acid, such as Trifluoroacetic acid (TFA), in Dichloromethane.
-
Once deprotection is complete, neutralize the reaction and purify the final product, 5-Bromo Brassinin, typically by recrystallization or column chromatography.
Biological Activity and Mechanism of Action
The primary therapeutic interest in 5-Bromo Brassinin stems from its potent anticancer activity, which is largely attributed to its role as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO).[1][11]
Target: Indoleamine 2,3-dioxygenase (IDO)
IDO is an immunosuppressive enzyme that is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment.[1] It catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.
The consequences of IDO activity in cancer are twofold:
-
Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of T-cells, which are critical for the anti-tumor immune response.
-
Kynurenine Accumulation: The metabolic byproducts, particularly kynurenine, act as signaling molecules that induce T-cell apoptosis and promote the development of regulatory T-cells (Tregs), which further suppress the immune response.
By hijacking this pathway, tumors create a state of immune tolerance, allowing them to evade detection and destruction by the host's immune system.[1]
Mechanism of Inhibition
5-Bromo Brassinin acts as a bioavailable inhibitor of IDO.[1][3] By blocking the active site of the enzyme, it prevents the degradation of tryptophan. This action reverses the immunosuppressive tumor microenvironment:
-
Tryptophan levels are restored, allowing for the activation and proliferation of effector T-cells.
-
The production of immunosuppressive kynurenine is reduced.
-
The host's T-cell-mediated immunity against the tumor is re-established.[1]
Evidence for this mechanism is robust; the antitumor effect of 5-Bromo Brassinin is lost in mice that genetically lack the IDO enzyme, directly proving that IDO inhibition is essential for its therapeutic action.[1]
Caption: Inhibition of the IDO pathway by 5-Bromo Brassinin to reverse tumor immune escape.
Experimental Protocols for Biological Evaluation
To validate the activity of 5-Bromo Brassinin, a series of in vitro and cell-based assays are essential.
Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory activity of 5-Bromo Brassinin on the IDO1 enzyme and calculate its IC₅₀ value.
-
Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), ascorbic acid, methylene blue, catalase, and potassium phosphate buffer.
-
Procedure: a. Prepare a reaction mixture containing buffer, ascorbic acid, methylene blue, and catalase. b. Add the IDO1 enzyme to the mixture. c. Add varying concentrations of 5-Bromo Brassinin (dissolved in DMSO) to the wells of a 96-well plate. d. Initiate the reaction by adding L-tryptophan. e. Incubate at 37°C for a defined period (e.g., 60 minutes). f. Stop the reaction by adding trichloroacetic acid. g. Incubate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine. h. Centrifuge the plate to pellet precipitated protein. i. Transfer the supernatant to a new plate and add Ehrlich's reagent. j. Measure the absorbance at 490 nm, which corresponds to the kynurenine concentration.
-
Analysis: Plot the percentage of inhibition against the log concentration of 5-Bromo Brassinin to determine the IC₅₀ value.
Protocol 2: Cancer Cell Viability Assay
-
Objective: To assess the cytotoxic or cytostatic effects of 5-Bromo Brassinin on cancer cells.
-
Cell Line: Use a relevant cancer cell line, such as B16-F10 melanoma, which is known to be sensitive to IDO inhibition.[3]
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of 5-Bromo Brassinin for 48-72 hours. c. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. d. Solubilize the resulting formazan crystals with DMSO or a solubilization buffer. e. Read the absorbance at 570 nm.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Caption: General workflow for the preclinical evaluation of 5-Bromo Brassinin.
Applications in Drug Development and Future Outlook
5-Bromo Brassinin stands out as a promising candidate for cancer immunotherapy due to several key advantages:
-
Enhanced Pharmacological Profile: It exhibits slower clearance compared to its natural parent compound, brassinin, suggesting improved bioavailability and a more favorable dosing regimen.[3]
-
Validated In Vivo Efficacy: It has demonstrated significant antitumor activity, both as a single agent and in combination with conventional chemotherapy like paclitaxel, in preclinical animal models.[1][3]
-
Targeted Immunomodulation: As an IDO inhibitor, it represents a targeted approach to cancer therapy that leverages the body's own immune system, a cornerstone of modern oncology.
The development of IDO inhibitors has been an area of intense research. While early candidates faced challenges in clinical trials, the underlying biology remains a compelling target. 5-Bromo Brassinin, derived from a natural phytoalexin scaffold, offers a distinct chemical structure that could lead to a new class of IDO inhibitors with improved efficacy and safety profiles. Future research should focus on detailed ADME/Tox studies, optimization of its formulation, and exploration of its efficacy in a broader range of cancer types, particularly those known to be immunologically "cold."
Conclusion
5-Bromo Brassinin is a potent, synthetically accessible indole alkaloid that builds upon the anticancer potential of the natural phytoalexin, brassinin. Its well-defined mechanism of action as an inhibitor of the critical immunosuppressive enzyme IDO provides a strong rationale for its development as a cancer immunotherapeutic agent. Through its ability to restore T-cell-mediated immunity within the tumor microenvironment, it has demonstrated significant preclinical efficacy. This technical guide summarizes the foundational chemical, synthetic, and biological knowledge required for researchers to further investigate and unlock the full therapeutic potential of this promising compound.
References
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- Muller, A. J., et al. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. ResearchGate.
- United States Biological. (n.d.). 263002 5-Bromo brassinin CAS: 1076199-55-7. United States Biological Website.
- Mehta, R. G., et al. (1995). Cancer chemopreventive activity of brassinin, a phytoalexin from cabbage. Carcinogenesis.
- ChemicalBook. (n.d.). 5-BROMO BRASSININ | 1076199-55-7. ChemicalBook Website.
- Budovská, M., et al. (2013). The synthesis and anticancer activity of analogs of the indole phytoalexins brassinin, 1-methoxyspirobrassinol methyl ether and cyclobrassinin. Bioorganic & Medicinal Chemistry.
- BenchChem. (n.d.). 5-Bromoindole: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals. BenchChem Website.
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